molecular formula C20H25N3O4S B14526466 N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate CAS No. 62832-81-9

N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate

Cat. No.: B14526466
CAS No.: 62832-81-9
M. Wt: 403.5 g/mol
InChI Key: GZMCCLYXXZDCSF-UHFFFAOYSA-N
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Description

N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone. The resulting pyrazole derivative is then subjected to further functionalization to introduce the ethyl and ethanamine groups. The final step involves the addition of monomethanesulfonate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the ethanamine moiety allows for versatile reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62832-81-9

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1,4-diphenylpyrazol-3-yl)oxy-N-ethylethanamine;methanesulfonic acid

InChI

InChI=1S/C19H21N3O.CH4O3S/c1-2-20-13-14-23-19-18(16-9-5-3-6-10-16)15-22(21-19)17-11-7-4-8-12-17;1-5(2,3)4/h3-12,15,20H,2,13-14H2,1H3;1H3,(H,2,3,4)

InChI Key

GZMCCLYXXZDCSF-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=NN(C=C1C2=CC=CC=C2)C3=CC=CC=C3.CS(=O)(=O)O

Origin of Product

United States

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